

A Comparative Spectroscopic Guide to Substituted Pyrazole Derivatives

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Compound of Interest

Compound Name: (3,5-dimethyl-1-phenyl-1*H*-pyrazol-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} A thorough spectroscopic analysis is essential for the structural elucidation and purity assessment of these compounds, which is a critical step in drug discovery and development. This guide provides a comparative overview of the spectroscopic properties of various substituted pyrazole derivatives, supported by experimental data and detailed methodologies.

Data Presentation: A Spectroscopic Comparison

The following tables summarize key quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectroscopy for a selection of substituted pyrazole derivatives, highlighting the influence of different substituents on their spectral characteristics.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Representative Substituted Pyrazoles in CDCl_3 ^[4]
^[5]

Compound/Substituent	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	Other Protons (ppm)
3,5-Dimethylpyrazole	5.83 (s)	-	5.83 (s)	2.25 (s, 6H, 2xCH ₃)
1-Phenyl-3-methyl-5-aminopyrazole	-	5.60 (s)	-	7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH ₃), 3.80 (br s, 2H, NH ₂)
4-Nitro-1-phenylpyrazole	8.05 (s)	-	8.50 (s)	7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate	-	8.01 (s)	-	7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH ₃), 4.30 (q, 2H, OCH ₂), 1.35 (t, 3H, OCH ₂ CH ₃)
4-Phenyl-1H-pyrazole (R=H)	8.25 (s)	-	8.01 (s)	7.80-7.30 (m)
4-(4-Methoxyphenyl)-1H-pyrazole (R=4-OCH ₃)	8.15 (s)	-	7.92 (s)	7.70 (d), 7.00 (d), 3.85 (s, 3H, OCH ₃)
4-(4-Nitrophenyl)-1H-pyrazole (R=4-NO ₂)	8.45 (s)	-	8.20 (s)	8.30 (d), 7.95 (d)
4-(4-Chlorophenyl)-1H-pyrazole (R=4-Cl)	8.23 (s)	-	7.99 (s)	7.75 (d), 7.45 (d)

4-(4-Methylphenyl)-1H-pyrazole (R=4-CH ₃)	8.20 (s)	-	7.95 (s)	7.65 (d), 7.25 (d), 2.40 (s, 3H, CH ₃)
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s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet. Data compiled from various sources and may have been recorded in different solvents, leading to minor variations.

Table 2: Key FT-IR Absorption Bands (cm⁻¹) and UV-Vis Absorption Maxima (λ_{max} , nm) of Substituted Pyrazoles[6]

Compound Class	Key FT-IR Bands (cm ⁻¹)	UV-Vis λ_{max} (nm)
Haloaminopyrazoles with one pyrazole nucleus		
N-H stretching	3396–3124	334–520 and 238–323
C=N stretching	1620–1600	
C-N stretching (aromatic)	1217–1213	
C-N stretching (aliphatic)	1192–1100	
NO ₂ stretching (asymmetric)	1563–1491	
NO ₂ stretching (symmetric)	1361–1304	
Pyrazole ring vibrations	1420–1402 and 1189–1071	
Haloaminopyrazoles with two pyrazole nuclei		
C=N stretching	1615–1590	428–564
C-N stretching (aromatic)	1215–1210	
C-N stretching (aliphatic)	1190–1105	
NO ₂ stretching (asymmetric)	1560–1495	
NO ₂ stretching (symmetric)	1365–1300	
Pyrazole ring vibrations	1425–1400 and 1185–1075	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.[\[5\]](#)

- Instrumentation: Bruker Avance (300, 400, or 500 MHz) or equivalent NMR spectrometer.[4][5]
- Sample Preparation: Approximately 5-10 mg of the substituted pyrazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is often used as an internal standard ($\delta = 0.00$ ppm).[4][5]
- ^1H NMR Acquisition: Proton NMR spectra are typically acquired with a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient number of scans are performed to obtain a good signal-to-noise ratio.[4]
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds. A larger number of scans is generally required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[5]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase corrected. Integration of peaks in the ^1H NMR spectrum helps in determining the relative number of protons, while the coupling patterns provide information about the connectivity of atoms.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

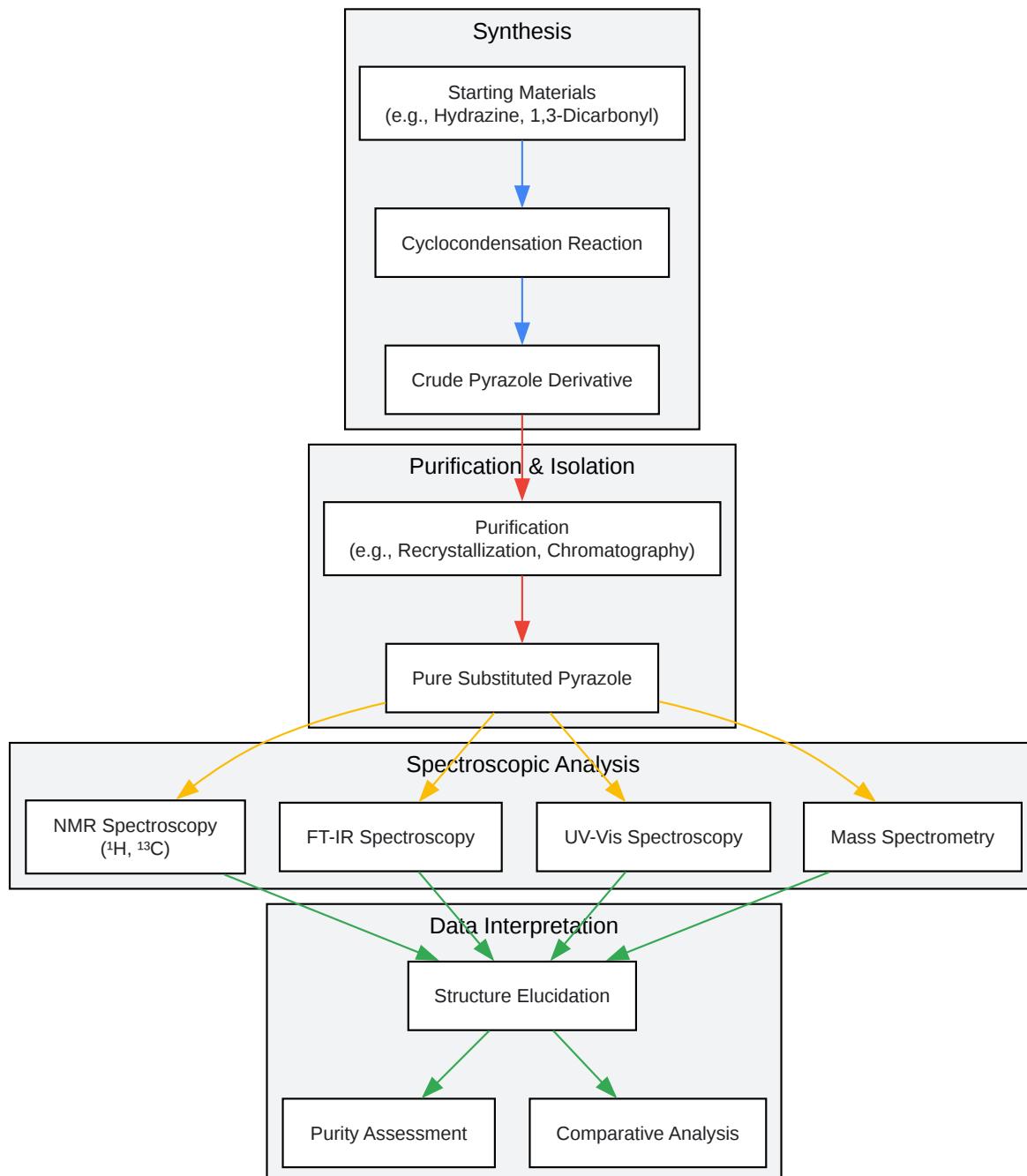
- Objective: To identify the functional groups present in the molecule.[5]
- Instrumentation: Shimadzu, PerkinElmer, or equivalent FT-IR spectrometer.[5]
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).[4]
- Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum is recorded and automatically subtracted from the sample spectrum.[4]
- Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm^{-1}), are correlated with specific bond vibrations to identify the functional groups present.[4]

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the electronic absorption properties of the molecule.[7]
- Instrumentation: A double-beam UV-Vis spectrophotometer.[7]
- Sample Preparation: A stock solution of the pyrazole compound is prepared at a known concentration (e.g., 10^{-3} M) in a suitable UV-grade solvent (e.g., ethanol, methanol). A series of dilutions are then prepared from the stock solution.[5]
- Data Acquisition: Using a quartz cuvette with a 1 cm path length, a baseline spectrum is recorded with the pure solvent. The absorption spectrum of each sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm).[5][7]

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of substituted pyrazole derivatives.



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Caption: Workflow for Synthesis and Spectroscopic Analysis of Pyrazoles.

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